PurA protein

Enzyme kinetics Drug discovery Antibacterial screening

Species-divergent PurA kinetic parameters compromise cross-species assay validity, yielding unreliable inhibitor screening data. Recombinant adenylosuccinate synthetase resolves this with origin-defined profiles for target-specific campaigns. • E. coli PurA (GTP Km=22.1 μM, IMP Km=24.3 μM): validated in 75,000-compound malachite green HTS; use ≥5× Km substrate for accurate IC50 determination • P. falciparum AdSS: species-specific dimer interface with excess positive charges enables selective inhibitor design vs. host • T. thermophilus PurA: 2.10 Å crystal structures available for fragment-based screening and rational lead optimization

Molecular Formula C10H12N2O2S
Molecular Weight 224.278
CAS No. 149025-15-0
Cat. No. B589552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePurA protein
CAS149025-15-0
SynonymsPurA protein
Molecular FormulaC10H12N2O2S
Molecular Weight224.278
Structural Identifiers
SMILESCC1=C(N2C(=C(C(=O)N2C1=O)C)CS)C
InChIInChI=1S/C10H12N2O2S/c1-5-7(3)11-8(4-15)6(2)10(14)12(11)9(5)13/h15H,4H2,1-3H3
InChIKeySSKUPDWYPCSUPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PurA Protein Technical Overview & Procurement


PurA protein (adenylosuccinate synthetase, EC 6.3.4.4) catalyzes the first committed step in AMP biosynthesis, condensing IMP, GTP, and L-aspartate to form adenylosuccinate [1]. The enzyme functions as a homodimer and requires a single magnesium ion per subunit for catalytic activity [2]. PurA is ubiquitous across all domains of life with few exceptions, and its essential role in de novo purine nucleotide biosynthesis makes it a critical target for antibacterial and antiparasitic drug discovery programs [3]. The recombinant protein is widely used in high-throughput screening assays, crystallography studies, and enzyme kinetics investigations.

Ortholog-specific enzyme: Recombinant PurA from E. coli, P. falciparum, or mouse origin, tailored for species-matched kinetic and inhibition studies.
HTS-ready biochemical tool: Compatible with malachite green and coupled spectrophotometric assays; suitable for 96/384-well inhibitor screening.
Crystallography grade: Purified homodimer with Mg²⁺ cofactor supports co-crystallization with substrate analogs for structure-based drug design.

Why Species-Specific Selection Matters for PurA


Generic substitution of PurA protein across species origins or expression systems is scientifically unsound due to substantial interspecies kinetic divergence, variable dimer interface architecture, and host-dependent post-translational considerations. Mouse muscle AdSS exhibits Km values for GTP (12 μM), IMP (45 μM), and L-aspartate (140 μM), whereas E. coli PurA demonstrates markedly different substrate affinities with Km values of 22.1 μM for GTP, 24.3 μM for IMP, and 191 μM for L-aspartate [1]. The Plasmodium falciparum ortholog displays further divergence with a distinct dimer interface characterized by excess positively charged residues and additional hydrogen bonding interactions with GDP that alter substrate binding order [2]. These differences directly impact inhibitor screening outcomes, cross-species assay validity, and structural biology applications.

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Species ortholog mismatch: E. coli, mouse, and P. falciparum PurA differ in substrate affinity and catalytic turnover; substituting one for another may shift inhibitor IC50 values and compromise assay validity.
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Dimer interface divergence: P. falciparum AdSS features excess positively charged residues and distinct GDP hydrogen bonds not found in bacterial or mammalian orthologs, limiting structural inference across species.
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Expression system impact: Recombinant enzyme activity depends on host (e.g., E. coli expression) and purification conditions (e.g., DTT requirement); lot-to-lot functional equivalence requires confirmation.

PurA Quantitative Differentiation Evidence


Interspecies Kinetic Divergence

E. coli PurA demonstrates fundamentally different substrate recognition compared to mammalian orthologs. The bacterial enzyme exhibits Km values of 22.1 μM for GTP, 24.3 μM for IMP, and 191 μM for L-aspartate [1]. In contrast, recombinant mouse muscle AdSS shows Km values of 12 μM for GTP, 45 μM for IMP, and 140 μM for L-aspartate [2]. This 1.8-fold difference in GTP affinity and 1.9-fold difference in IMP affinity between the two orthologs has direct implications for inhibitor screening assay design.

Interspecies Kinetic Divergence
Head-to-head
E. coli vs Mouse: GTP Km 22.1 vs 12 μM; IMP Km 24.3 vs 45 μM; L-asp Km 191 vs 140 μM. ~1.8‑fold GTP affinity difference.
Interspecies Km differences affect inhibitor IC50 interpretation.
Standard coupled assay, pH 7.7, 25°C.
Enzyme kinetics Drug discovery Antibacterial screening

Alternative Substrate Specificity

PurA exhibits strict substrate discrimination with quantifiable tolerance for specific aspartate analogs. The aspartate analog alanine-3-nitronate serves as an alternative substrate for Azotobacter vinelandii adenylosuccinate synthetase, but with a catalytic efficiency (kcat/Km) of only approximately 30% relative to the native substrate L-aspartate [1]. Cysteine sulfinate, another analog tested, showed only 5.5% of aspartate activity [2]. Nine other substrate analogs tested displayed no detectable reactivity.

Alternative Substrate Specificity
Class-level
Alanine-3-nitronate: ~30% activity vs L-aspartate; cysteine sulfinate: 5.5%. Nine analogs unreactive.
Strict substrate discrimination validates target selectivity in coupled assays.
Data from A. vinelandii ortholog; class-level inference.
Substrate specificity Mechanistic enzymology Assay development

Dimer Interface Structural Divergence

The crystal structure of Plasmodium falciparum AdSS (PfAdSS) complexed with 6-phosphoryl IMP, GDP, Mg²⁺, and hadacidin at 2.0 Å resolution reveals species-specific structural divergence from E. coli, mouse, and plant orthologs [1]. The dimer interface of PfAdSS displays a pronounced excess of positively charged residues compared to other species, and the protein forms additional hydrogen bonding interactions with GDP that account for ordered substrate binding differences [2]. These structural variations provide a direct basis for designing species-selective inhibitors.

Dimer Interface Structural Divergence
Head-to-head
P. falciparum AdSS: excess positively charged residues, additional GDP H-bonds vs E. coli/mouse/plant orthologs.
Structural divergence enables species-selective inhibitor design.
X-ray crystallography at 2.0 Å resolution, fully ligated complex.
Structural biology Antiparasitic drug design Crystallography

P. falciparum AdSS Activity and Purity

Recombinant P. falciparum adenylosuccinate synthetase expressed in E. coli and purified to homogeneity yields a specific activity of 1143.6 ± 36.8 mUnits/mg with Km values of 4.8 μM for GTP, 22.8 μM for IMP, and 1.4 mM for L-aspartate [1]. The enzyme requires the presence of dithiothreitol throughout the entire purification process to maintain catalytic activity [2]. These parameters establish a quantitative benchmark for recombinant PurA protein quality and functional validation.

P. falciparum AdSS Activity & Purity
Reported
Specific activity 1143.6 mU/mg; GTP Km 4.8 μM, IMP Km 22.8 μM. 4.6-fold higher GTP affinity, 7.3-fold lower L-asp affinity vs E. coli.
Recombinant quality benchmarks differ significantly by ortholog.
Requires DTT throughout purification; functional complementation confirmed in E. coli purA mutant.
Protein production Quality control Assay standardization

Validated PurA Research Applications


Antibacterial HTS Assay Development

E. coli PurA is the preferred ortholog for antibacterial HTS campaigns due to its extensively characterized kinetic profile (GTP Km = 22.1 μM, IMP Km = 24.3 μM) [1]. The malachite green assay has been successfully optimized for 96-well and 384-well format screening against this enzyme, with validation performed on 75,000 compound libraries to identify PurA-specific inhibitors [2]. Substrate concentrations should be maintained at saturating levels (≥5× Km) to ensure IC50 values reflect true inhibitor potency rather than substrate competition artifacts.

Antiparasitic Species-Selective Inhibitor Design

P. falciparum AdSS is essential for programs targeting malaria chemotherapy, as the parasite lacks de novo purine biosynthesis and relies on the salvage pathway where AdSS converts salvaged hypoxanthine-derived IMP to AMP [1]. The species-specific dimer interface with excess positively charged residues and additional GDP hydrogen bonding interactions [2] provides exploitable structural differentiation from host AdSS, enabling rational design of selective inhibitors with minimal mammalian enzyme cross-reactivity.

X-Ray Crystallography and Drug Design

PurA from thermophilic organisms (e.g., Thermus thermophilus HB8) offers superior crystallization properties for structural biology applications, with structures determined at 2.10 Å resolution [1]. The enzyme forms stable homodimers with well-ordered active sites when complexed with IMP, GDP, and aspartate analogs such as hadacidin. These high-resolution structures enable accurate computational docking, fragment-based screening, and rational lead optimization against the PurA active site.

Functional Complementation and Genetic Validation

Recombinant PurA expressed in E. coli can be functionally validated using purA mutant complementation assays. The P. falciparum AdSS gene complements the E. coli purA mutant strain H1238 [1], confirming that the recombinant enzyme retains full biological activity in vivo. This validation is essential for confirming that purified recombinant PurA preparations maintain native-like folding and catalytic competence before deployment in downstream applications.

Application
Selection Property
Validation Focus
Antibacterial HTS assay development
E. coli ortholog kinetic suitability
Substrate saturation conditions for IC50 interpretation
Antiparasitic inhibitor design
Species-specific dimer interface
Selectivity profiling against host ortholog
X-ray crystallography & drug design
Crystallizability and active-site resolution
Co-crystallization with substrate analogs
Functional complementation & genetic validation
In vivo functional complementation
Complementation of purA mutant strain

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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